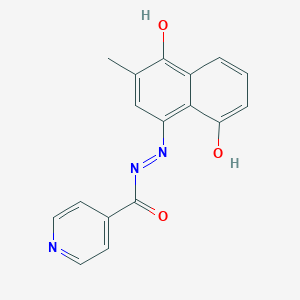
Antiproliferative agent-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative agent-22 is a synthetic compound known for its ability to inhibit cell proliferation, making it a promising candidate in cancer treatment. This compound has shown significant potential in preclinical studies, particularly in targeting various cancer cell lines. Its unique chemical structure allows it to interact with specific molecular targets, thereby inhibiting the growth and spread of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-22 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide and catalysts such as triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-22 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of biological activity.
Scientific Research Applications
Antiproliferative agent-22 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of antiproliferative agent-22 involves its interaction with specific molecular targets, such as DNA and proteins involved in cell cycle regulation. It binds to DNA, causing structural changes that inhibit replication and transcription. Additionally, it interacts with proteins like topoisomerase and tubulin, disrupting their normal functions and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Bisbenzazole Derivatives: These compounds also exhibit significant antiproliferative activity and are structurally similar to antiproliferative agent-22.
Bis-isatin Schiff Bases: Known for their anticancer properties, these compounds share a similar mechanism of action with this compound.
Uniqueness: this compound stands out due to its high selectivity and potency against cancer cells, with minimal toxicity to normal cells. Its unique chemical structure allows for specific interactions with molecular targets, making it a valuable candidate for further development in cancer therapy.
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-(4,8-dihydroxy-3-methylnaphthalen-1-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c1-10-9-13(15-12(16(10)22)3-2-4-14(15)21)19-20-17(23)11-5-7-18-8-6-11/h2-9,21-22H,1H3 |
InChI Key |
NRGGLSFKMILUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C=CC=C2O)N=NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




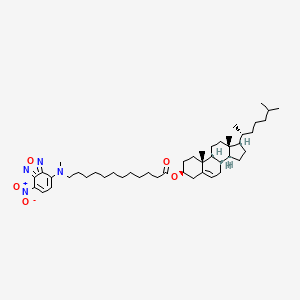
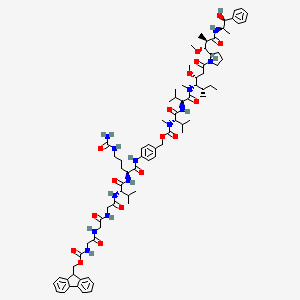
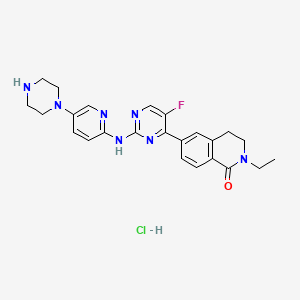
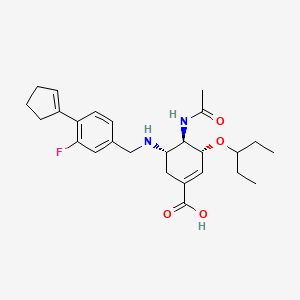
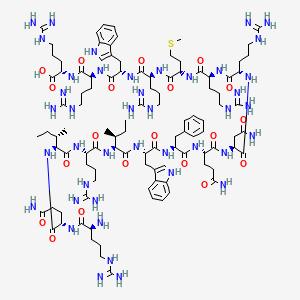

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
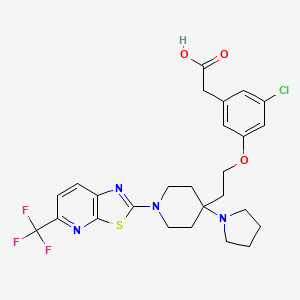

![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

